

Introduction: A Strategic Approach to Molecular Characterization

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Compound of Interest

Compound Name: *2-bromo-N,N-dimethylbenzenesulfonamide*

Cat. No.: *B1591715*

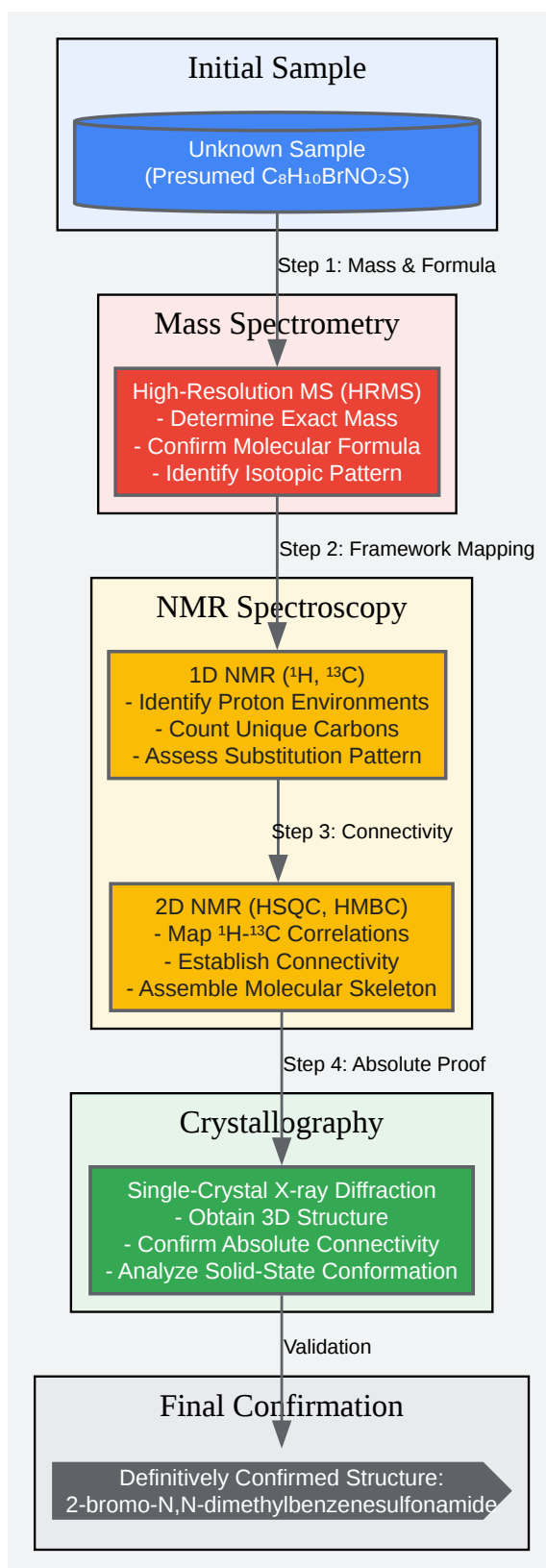
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In the realm of pharmaceutical research and synthetic chemistry, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in development pipelines. This guide presents a comprehensive, multi-technique workflow for the definitive structure elucidation of **2-bromo-N,N-dimethylbenzenesulfonamide**, a representative arylsulfonamide.

Our approach is not merely a sequence of experiments but a logical, self-validating system. We begin with techniques that provide broad, foundational information—such as molecular mass and elemental composition—and progressively employ higher-resolution methods to piece together the molecular puzzle, culminating in an unassailable three-dimensional structure. This guide is designed for researchers and drug development professionals, emphasizing the causality behind experimental choices and the interpretation of complex analytical data.

The Analytical Workflow: From Formula to Final Structure

The process of structure elucidation is a systematic investigation. Our strategy employs a synergistic combination of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. Each technique provides a unique and complementary piece of the structural puzzle.



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Caption: A strategic workflow for structure elucidation.

Part 1: Foundational Analysis via Mass Spectrometry

Objective: To determine the exact molecular weight and elemental formula, and to identify the presence of key isotopes.

Mass spectrometry is the initial and indispensable step. It provides the molecular weight, which is the most fundamental piece of information. For halogenated compounds, it offers an immediate and unmistakable clue. The presence of bromine, with its two primary isotopes ^{79}Br and ^{81}Br in nearly equal natural abundance (50.7% and 49.3%, respectively), produces a characteristic isotopic pattern for any bromine-containing ion.^[1] This results in two peaks of almost equal intensity separated by 2 m/z units, known as the M+ and M+2 peaks.^[1]

High-Resolution Mass Spectrometry (HRMS) Protocol

- **Sample Preparation:** Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 100 µg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.
- **Instrumentation:** Utilize an Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
- **Ionization Mode:** Perform the analysis in positive ion mode (ESI+), as the sulfonamide nitrogen can be protonated.
- **Data Acquisition:** Acquire the full scan mass spectrum over a range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.
- **Tandem MS (MS/MS):** Select the putative molecular ion ($[\text{M}+\text{H}]^+$) for collision-induced dissociation (CID) to observe fragmentation patterns. This can provide clues about the molecule's substructures. A common fragmentation pathway for arylsulfonamides is the loss of SO_2 (64 Da).^{[2][3]}

Expected Data & Interpretation

Parameter	Expected Value	Rationale & Interpretation
Molecular Formula	C ₈ H ₁₀ BrNO ₂ S	Based on the presumed structure.
Monoisotopic Mass	262.9619 Da	Calculated for ¹² C ₈ ¹ H ₁₀ ⁷⁹ Br ¹⁴ N ¹⁶ O ₂ ³² S.
[M+H] ⁺ (m/z)	263.9697	The protonated molecule containing the ⁷⁹ Br isotope.
[M+H] ⁺ +2 (m/z)	265.9677	The protonated molecule containing the ⁸¹ Br isotope.
Isotopic Ratio	~1:1	The near-equal intensity of the [M+H] ⁺ and [M+H] ⁺ +2 peaks is a definitive signature for a single bromine atom. [4] [1]
Key MS/MS Fragment	[M+H - SO ₂] ⁺	Loss of sulfur dioxide is a characteristic fragmentation of arylsulfonamides and would support the core structure. [2]

The observation of a pair of peaks around m/z 264 and 266 with nearly identical abundance and a high-resolution mass measurement confirming the elemental formula provides powerful initial evidence for the proposed structure.

Part 2: Assembling the Skeleton with NMR Spectroscopy

Objective: To identify all unique proton and carbon environments, determine their connectivity, and establish the complete covalent structure of the molecule.

NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments allows for the complete assembly of the molecular skeleton.

NMR Experimental Protocols

- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).[5]
- **¹H NMR:** Acquire a standard one-dimensional proton NMR spectrum. This reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (ratio of protons), and multiplicity (spin-spin coupling to neighboring protons).
- **¹³C{¹H} NMR:** Acquire a proton-decoupled carbon-13 spectrum. This identifies the number of unique carbon environments in the molecule. For **2-bromo-N,N-dimethylbenzenesulfonamide**, we expect 8 distinct carbon signals.
- **HSQC (Heteronuclear Single Quantum Coherence):** This 2D experiment maps all direct one-bond correlations between protons and the carbons they are attached to.[6] It is invaluable for assigning which protons are attached to which carbons.
- **HMBC (Heteronuclear Multiple Bond Correlation):** This crucial 2D experiment maps longer-range correlations, typically over 2 or 3 bonds, between protons and carbons.[6] It is the key to connecting the molecular fragments. For instance, it will show correlations from the N-methyl protons to the sulfonamide-bearing aromatic carbon.

Expected Data & Interpretation

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Signal	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
A	~7.9 - 8.2	Doublet of doublets	1H	H6	Deshielded by adjacent electron-withdrawing SO ₂ and Br groups.
B	~7.6 - 7.8	Triplet of doublets	1H	H4	Aromatic proton with two ortho/meta neighbors.
C	~7.3 - 7.5	Triplet of doublets	1H	H5	Aromatic proton with two ortho/meta neighbors.
D	~7.2 - 7.4	Doublet of doublets	1H	H3	Aromatic proton adjacent to the bromo-substituted carbon.
E	~2.8 - 3.0	Singlet	6H	N(CH ₃) ₂	Protons on nitrogen-attached methyl groups, typically appear as a singlet.[7]

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Signal	Chemical Shift (δ , ppm)	Assignment	Rationale
1	~139	C1 (C-SO ₂)	Quaternary carbon attached to the electron-withdrawing sulfonamide group.
2	~120	C2 (C-Br)	Quaternary carbon attached to bromine; shift influenced by the heavy atom effect. ^[5]
3	~135	C6	Aromatic CH deshielded by ortho SO ₂ and Br groups.
4	~132	C4	Aromatic CH.
5	~128	C5	Aromatic CH.
6	~125	C3	Aromatic CH.
7	~38	N(CH ₃) ₂	Carbon of the N,N-dimethyl groups.

The combination of this data allows for the assembly of the structure. For example, the HMBC experiment is expected to show a correlation from the singlet at ~2.9 ppm (the N-methyl protons) to the quaternary carbon at ~139 ppm (C1), definitively linking the dimethylamino group to the sulfonyl group and the benzene ring.

Caption: Key 2- and 3-bond HMBC correlations for structural confirmation.

Part 3: Absolute Confirmation with X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the solid state, providing unambiguous proof of structure.

While MS and NMR provide a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, irrefutable proof. It provides a 3D model of the molecule, confirming not only the connectivity but also the bond lengths, bond angles, and solid-state conformation.^{[8][9]} Obtaining a high-quality single crystal is the primary prerequisite.

Single-Crystal X-ray Diffraction Protocol

- **Crystallization:** Grow single crystals of the compound. A common method is slow evaporation of a saturated solution. Screen various solvents (e.g., ethyl acetate, hexane, ethanol, dichloromethane) and solvent mixtures.^[8]
- **Crystal Mounting:** Select a suitable, defect-free crystal and mount it on a goniometer head.
- **Data Collection:** Place the crystal in a diffractometer (e.g., a Bruker AXS D8 Quest) with a suitable radiation source (e.g., Mo K α , $\lambda = 0.71073$ Å).^[8] Collect diffraction data by rotating the crystal in the X-ray beam.
- **Structure Solution and Refinement:** Process the diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods or Patterson methods to locate the heavy atoms (Br and S), and then locate the remaining non-hydrogen atoms from the electron density map. Refine the model anisotropically. Hydrogen atoms are typically placed in calculated positions.

Expected Data & Interpretation

The final output is a crystallographic information file (CIF) containing the precise coordinates of every atom. This data confirms the ortho-positioning of the bromo and sulfonamide groups and the N,N-dimethyl substitution.

Table 3: Typical Bond Lengths for Validation

Bond	Expected Length (Å)	Source/Reference
S-O	1.43 - 1.45	[8]
S-N	1.60 - 1.62	[8]
S-C(aromatic)	1.75 - 1.77	[8]
C-Br	1.88 - 1.92	Standard covalent radii

The refined crystal structure serves as the final piece of evidence, confirming the conclusions drawn from spectroscopic data and leaving no ambiguity as to the identity of the compound.

Conclusion

The structural elucidation of **2-bromo-N,N-dimethylbenzenesulfonamide** is a case study in modern analytical strategy. By integrating High-Resolution Mass Spectrometry, a suite of 1D and 2D NMR experiments, and Single-Crystal X-ray Diffraction, we construct a self-validating workflow that moves from a general molecular formula to a precise and unambiguous three-dimensional structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity, providing the solid structural foundation required for advanced research and development in the chemical and pharmaceutical sciences.

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